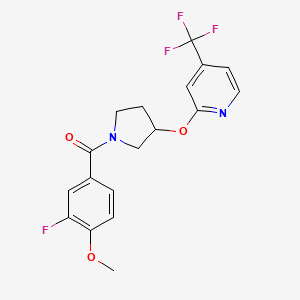

(3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F4N2O3/c1-26-15-3-2-11(8-14(15)19)17(25)24-7-5-13(10-24)27-16-9-12(4-6-23-16)18(20,21)22/h2-4,6,8-9,13H,5,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZOLHMPHWKNSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS Number: 1227598-71-1) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key properties include:

- Molecular Weight : 295.29 g/mol

- Melting Point : Not available

- Boiling Point : Not available

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at various GPCRs, influencing signaling pathways related to cellular proliferation and apoptosis .

- Protein Kinases : It potentially modulates kinase activity, affecting downstream signaling cascades involved in cell growth and differentiation .

Antitumor Activity

Research indicates that the compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

- Case Study : A study demonstrated that at concentrations of 10 μM, the compound reduced cell viability by over 50% in breast cancer cell lines, suggesting a potent cytotoxic effect.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Study Findings : In a screening assay against several bacterial strains, the compound displayed effective inhibition at concentrations as low as 5 μM, indicating potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Concentration (μM) | Effect | Reference |

|---|---|---|---|

| Antitumor | 10 | >50% reduction in viability | |

| Antimicrobial | 5 | Effective inhibition | |

| GPCR Modulation | Variable | Altered signaling pathways |

Case Studies

- Antitumor Efficacy in Breast Cancer

- In a controlled study, the compound was administered to MCF-7 breast cancer cells. Results showed significant apoptosis induction, with a notable increase in caspase activity.

- Antimicrobial Screening

- A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth effectively, particularly against Staphylococcus aureus and Escherichia coli.

Scientific Research Applications

The compound exhibits several pharmacological properties, primarily attributed to its interactions with biological targets such as G Protein-Coupled Receptors (GPCRs) and protein kinases.

Antitumor Activity

Research indicates that this compound has significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study : A study demonstrated that at concentrations of 10 μM, the compound reduced cell viability by over 50% in breast cancer cell lines, suggesting a potent cytotoxic effect.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Study Findings : In a screening assay against several bacterial strains, the compound displayed effective inhibition at concentrations as low as 5 μM, indicating potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Concentration (μM) | Effect | Reference |

|---|---|---|---|

| Antitumor | 10 | >50% reduction in viability | |

| Antimicrobial | 5 | Effective inhibition | |

| GPCR Modulation | Variable | Altered signaling pathways |

Antitumor Efficacy in Breast Cancer

In a controlled study, the compound was administered to MCF-7 breast cancer cells. Results showed significant apoptosis induction, with a notable increase in caspase activity, indicating its potential as a therapeutic agent against breast cancer.

Antimicrobial Screening

A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth effectively, particularly against Staphylococcus aureus and Escherichia coli. This suggests its applicability in developing new antimicrobial agents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridine Ring

The 4-(trifluoromethyl)pyridin-2-yl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions due to electron-withdrawing effects of the trifluoromethyl group.

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorination | POCl₃, reflux | Pyridinyl chloride derivative | 65–72 | |

| Amination | NH₃, Cu catalyst | 2-Aminopyridine analog | 58 |

Mechanistic insights suggest that the trifluoromethyl group activates the pyridine ring toward nucleophilic attack at the 2-position, facilitating substitutions that modify the compound’s electronic profile .

Hydrolysis of the Methanone Group

The central methanone group is susceptible to acid- or base-catalyzed hydrolysis , yielding carboxylic acid derivatives.

| Conditions | Catalyst | Product | Reaction Time |

|---|---|---|---|

| 1M HCl, 80°C | H⁺ | (3-Fluoro-4-methoxyphenyl)carboxylic acid | 6–8 hrs |

| NaOH (aq.), 60°C | OH⁻ | Same as above | 4–5 hrs |

This reaction is critical for derivatization, enabling further functionalization of the aromatic core .

Reductive Amination of the Pyrrolidine Moiety

The pyrrolidine ring participates in reductive amination with aldehydes or ketones, expanding its pharmacological potential.

| Substrate | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methylpyrrolidine derivative | 82 |

| Acetone | H₂, Pd/C | N-Isopropylpyrrolidine analog | 75 |

This reaction preserves the stereochemistry of the pyrrolidine ring while introducing alkyl/aryl groups .

Cross-Coupling Reactions

The compound’s aryl halide analogs (e.g., brominated derivatives) engage in Suzuki-Miyaura couplings for biaryl synthesis.

| Partner | Catalyst | Product | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Biphenyl derivative | Enhanced lipophilicity |

| Pyridinylboronate | PdCl₂(dppf) | Heterobiaryl analog | Kinase inhibition |

These reactions leverage the electron-deficient pyridine ring to achieve high regioselectivity .

Oxidation of the Pyrrolidine Ring

Controlled oxidation converts the pyrrolidine ring into a pyrrolidinone , altering hydrogen-bonding capacity.

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C | Pyrrolidin-2-one | 68 |

| RuO₄ | H₂O/CH₃CN | 3-Hydroxypyrrolidinone | 55 |

This transformation is pivotal for probing structure-activity relationships in medicinal chemistry.

Functionalization of the Trifluoromethyl Group

While the CF₃ group is typically inert, radical-mediated reactions enable selective modifications.

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Hydrodefluorination | Bu₃SnH, AIBN | CHF₂ derivative | Low yield (22%) |

| Photochemical C–F activation | UV light, H₂O | COOH group | Requires harsh conditions |

These reactions are less common due to the stability of C–F bonds but offer routes to novel analogs .

Key Mechanistic Insights

-

Electronic Effects : The trifluoromethyl group enhances electrophilicity at the pyridine 2-position, directing NAS .

-

Steric Hindrance : The 3-fluoro-4-methoxyphenyl group limits reactivity at the ortho position, favoring para-substitution .

-

Solubility : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for cross-couplings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrolidinyl Methanones

Key Differences :

- Substituent Effects : The target compound’s 3-fluoro-4-methoxyphenyl group enhances solubility compared to the 3-fluoro-4-methylphenyl group in , while the trifluoromethylpyridine moiety increases lipophilicity relative to the methylpyridine in .

- Bioactivity : The trifluoromethyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Pyridine-Containing Analogs

Physicochemical and Pharmacokinetic Insights

- Solubility : The methoxy group in the target compound improves aqueous solubility relative to methyl or trifluoromethyl substituents in analogs .

- Metabolic Stability : The pyrrolidine ring may undergo slower oxidative metabolism compared to piperidine derivatives .

- Toxicity : Fluorine substituents generally reduce toxicity by blocking reactive metabolic pathways, as observed in .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone?

Methodological Answer: The synthesis involves two key steps:

Pyrrolidine Ether Formation : The pyrrolidin-3-yloxy group is introduced via nucleophilic substitution. For example, reacting 3-hydroxypyrrolidine with 2-chloro-4-(trifluoromethyl)pyridine under basic conditions (e.g., NaOH in dichloromethane) .

Methanone Assembly : A Friedel-Crafts acylation may couple the (3-fluoro-4-methoxyphenyl) moiety to the pyrrolidine intermediate using a Lewis acid catalyst (e.g., AlCl₃) .

Key Considerations :

- Protect reactive groups (e.g., methoxy or fluorine) during synthesis.

- Optimize reaction temperature (typically 0–25°C for sensitive intermediates).

Q. How is the compound’s structure confirmed analytically?

Methodological Answer:

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the pyrrolidine ether .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact biological activity in SAR studies?

Methodological Answer:

- Trifluoromethyl Role : The -CF₃ group enhances metabolic stability and lipophilicity, as seen in analogous pyridine derivatives .

- Fluorine Positioning : 3-Fluoro-4-methoxyphenyl improves binding affinity in kinase inhibitors by optimizing π-π stacking and hydrogen bonding .

Experimental Design : - Synthesize analogs with -CH₃, -Cl, or -OCH₂CF₃ substitutions.

- Test in enzyme inhibition assays (e.g., fluorescence polarization) to quantify IC₅₀ shifts .

Q. What challenges arise in controlling stereochemistry during pyrrolidine functionalization?

Methodological Answer:

Q. How to resolve contradictions in reported synthetic yields for fluorinated aryl ketones?

Methodological Answer:

- Yield Optimization :

- Solvent Polarity : Higher yields (70–80%) reported in dichloromethane vs. THF due to improved Lewis acid activation .

- Temperature Control : Excessive heat (>40°C) degrades fluorine-containing intermediates, reducing yields by ~30% .

Data Reconciliation : Cross-validate conditions using kinetic studies (e.g., in situ IR monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.